molecular formula C22H19N3O3 B258733 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B258733
M. Wt: 373.4 g/mol
InChI Key: JPXVKTYOELFGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of compounds known as cannabinoid receptor agonists, which are known to have a wide range of physiological and biochemical effects.

Mechanism of Action

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2, which are present in various tissues and organs throughout the body. Activation of these receptors leads to the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, this compound has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. Additionally, this compound is highly soluble in water, which makes it easier to use in in vitro and in vivo experiments. However, one of the main limitations of using this compound is its potential for off-target effects, which can lead to unwanted side effects and confounding results.

Future Directions

There are several future directions for the research and development of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a growing interest in the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects and reduce its potential for side effects. Finally, there is a need for further studies to investigate the long-term safety and efficacy of this compound in human subjects.

Synthesis Methods

The synthesis of N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of the 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine intermediate, which is then reacted with 2-bromoacetophenone to form the key intermediate. The final step involves the reaction of the intermediate with 4-methylphenoxyacetic acid to form this compound.

Scientific Research Applications

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exerts anti-inflammatory effects by modulating the immune response and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.

properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H19N3O3/c1-14-8-10-16(11-9-14)27-13-20(26)24-18-6-3-5-17(15(18)2)22-25-21-19(28-22)7-4-12-23-21/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

JPXVKTYOELFGJJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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